rac-methyl (2R,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride, cis
Description
The compound “rac-methyl (2R,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride, cis” is a pyrrolidine derivative featuring a methyl ester group at position 3 and a propan-2-yl substituent at position 2 of the pyrrolidine ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is primarily used in pharmaceutical research as a chiral building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways .
Properties
CAS No. |
1807916-67-1 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 1844898-16-3)
- Key Differences: Substitution: A hydroxyl (-OH) group replaces the propan-2-yl group at position 3. Stereochemistry: Trans configuration (2R,3S) vs. cis (2R,3R) in the target compound. Molecular Formula: C₆H₁₂ClNO₃ vs. C₉H₁₆ClNO₂ for the target compound. Implications: The hydroxyl group increases polarity, enhancing aqueous solubility but reducing lipophilicity.
rac-3-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride, cis (CAS: 2031242-10-9)
- Key Differences: Functional Group: Propanoic acid replaces the methyl ester. Substituent: Trifluoromethyl (-CF₃) at position 5 vs. propan-2-yl at position 2. Molecular Weight: 247.64 g/mol vs. ~209.68 g/mol (estimated for the target compound). Implications: The carboxylic acid group enables salt formation with amines, broadening its utility in peptide coupling.
rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate (CAS: 1909294-26-3)
- Key Differences: Substituent: Pyrimidinylmethyl group at position 1 and methyl at position 4. Stereochemistry: (3R,4R) configuration vs. (2R,3R) in the target compound. Implications: The pyrimidine moiety introduces aromaticity and hydrogen-bonding sites, making it suitable for kinase inhibitor development.
Physicochemical Properties
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